

"Desmethyl rizatriptan CAS registry number and IUPAC name"

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Compound of Interest

Compound Name: *Desmethyl rizatriptan*

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An In-depth Technical Guide to **Desmethyl Rizatriptan**

This technical guide provides a comprehensive overview of **N-desmethyl rizatriptan**, a primary active metabolite of the anti-migraine agent rizatriptan. Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, and metabolic pathway.

Chemical Identification

Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan or Rizatriptan EP Impurity I, is a key metabolite of rizatriptan.[\[1\]](#)[\[2\]](#)

- CAS Registry Number: 144034-84-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[\[3\]](#)

Physicochemical Properties

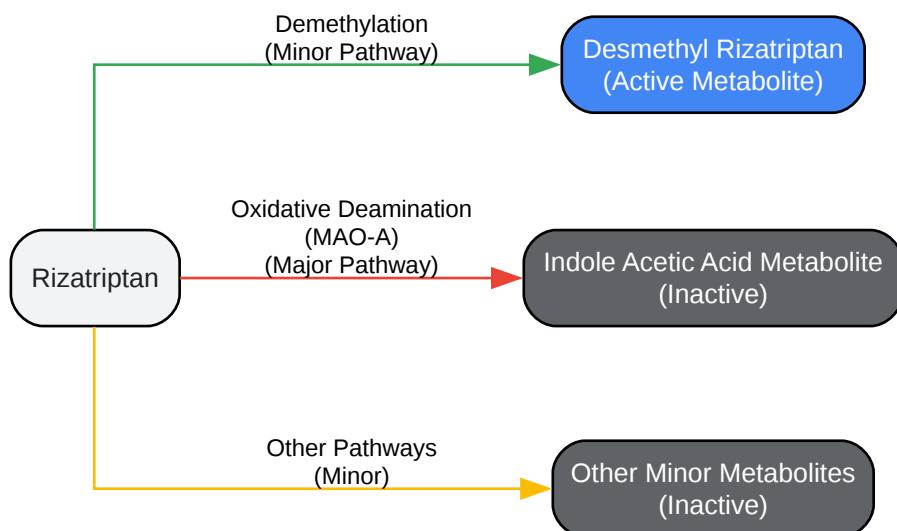
The following table summarizes the key quantitative data and physical properties of **desmethyl rizatriptan**.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₇ N ₅	[1] [3] [4]
Molecular Weight	255.32 g/mol	[1] [3] [4]
Boiling Point	515.644°C at 760 mmHg	[1]
Flash Point	265.652°C	[1]
Density	1.269 g/cm ³	[1]
Vapor Pressure	0 mmHg at 25°C	[1]
Refractive Index	1.673	[1]
Form	Pale Yellow to Beige Thick Oil to Semi-Solid	[4]
Solubility	Slightly soluble in DMSO and Methanol	[1] [4]
Storage Temperature	Refrigerator	[1] [4]

Metabolism and Pharmacokinetics

Desmethyl rizatriptan is an active metabolite of rizatriptan, formed to a minor degree.[\[5\]](#)[\[6\]](#) Its plasma concentrations are approximately 14% of the parent compound, and it is eliminated at a similar rate.[\[5\]](#)[\[6\]](#)[\[7\]](#) This metabolite exhibits pharmacological activity at the 5-HT1B/1D receptor, similar to rizatriptan.[\[5\]](#)[\[6\]](#)[\[8\]](#)

The primary metabolic route for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole acetic acid metabolite.[\[5\]](#)[\[6\]](#)[\[7\]](#) Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[\[5\]](#)[\[7\]](#)

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Metabolic pathway of Rizatriptan.

Experimental Protocols

Synthesis Approach

The synthesis of **desmethyl rizatriptan** is often addressed in the context of impurity generation during the bulk manufacturing of rizatriptan.^[9] A common synthetic strategy for rizatriptan and related indole compounds involves the Leimgruber-Batcho indole synthesis.^[10]

A generalized protocol for a related synthesis is as follows:

- **Indole Ring Construction:** An indole ring structure is formed from a starting material like 3-methyl-4-nitrobenzoate via the Leimgruber-Batcho reaction.^[10]
- **Functional Group Manipulation:** The resulting indole intermediate undergoes several steps, such as treatment with oxalyl chloride followed by an amine (e.g., aqueous dimethylamine for rizatriptan).^[10]
- **Reduction:** The intermediate is reduced, for example, with lithium aluminum hydride.^[10]
- **Side Chain Addition:** The final side chain, containing the 1,2,4-triazole group, is added through condensation reactions.^[10]

Desmethyl rizatriptan can be synthesized by modifying this process, for instance by using a monomethylated amine in the second step or through demethylation of rizatriptan. It is also identified as a process-related impurity in rizatriptan synthesis.[9]

Analytical Methodology

The quantitative and qualitative analysis of **desmethyl rizatriptan** in bulk drug substances or plasma can be performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[11]

A representative RP-HPLC method for the analysis of rizatriptan, which could be adapted for **desmethyl rizatriptan**, is detailed below:

- Apparatus: An HPLC system equipped with a UV detector and a C18 column (e.g., 5 μ m particle size, 4.6 x 250 mm).[11]
- Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., pH 2.5) and methanol.[11] A common starting ratio is 70:30 (buffer:methanol).[11]
- Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[11]
- Detection: UV detection at an appropriate wavelength, such as 227 nm.[11]
- Standard Preparation: A standard stock solution of **desmethyl rizatriptan** is prepared in a suitable solvent like methanol and serially diluted to create a calibration curve for quantification.[11]

This method would allow for the separation and quantification of **desmethyl rizatriptan** from the parent drug and other related impurities. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.[11]

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